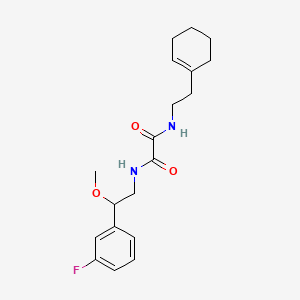

![molecular formula C19H22N4O4 B2452134 N-苄基-7-(2-甲氧基乙基)-1,3-二甲基-2,4-二氧代-2,3,4,7-四氢-1H-吡咯并[2,3-d]嘧啶-6-甲酰胺 CAS No. 1021092-17-0](/img/structure/B2452134.png)

N-苄基-7-(2-甲氧基乙基)-1,3-二甲基-2,4-二氧代-2,3,4,7-四氢-1H-吡咯并[2,3-d]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a chemical compound . It is a derivative of pyrrolo[2,3-d]pyrimidine .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The compound was obtained following a specific procedure, yielding a white solid .Molecular Structure Analysis

The molecular structure of this compound includes functional groups such as amide (CON(CH3)2), benzylamine (benzylamino), and methoxyethyl .Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 139.5–140.3°C . The IR spectrum shows peaks at 3317 cm-1 (NH), 2925 cm-1 (–CH2–), 1600 cm-1 (Ar), 1568 cm-1 (CON(CH3)2), 1470 cm-1 (C=N), and 1450 cm-1 (C=C) .科学研究应用

合成和化学性质

吡咯并[2,3-d]嘧啶衍生物的合成已被广泛研究,揭示了创建具有潜在生物活性的复杂分子的方法。例如,Shaabani 等人(2009 年)的工作展示了一种用于创建二取代吡啶并[2,3-d]嘧啶-6-甲酰胺衍生物的一锅四组分合成方法,强调了在温和条件下以高产率组装这些化合物的高效方法 (Shaabani 等人,2009 年).

潜在的生物活性

对吡咯并[2,3-d]嘧啶衍生物的生物活性进行的研究显示出了有希望的结果。一些化合物已显示出对各种细菌和真菌菌株的抗菌特性。Murthy 等人(2012 年)合成了一系列新型 2-氨基-4-(取代苯基)-6-(7''-甲氧基、3''、4''-二氢、2''、2''-二甲基-2H-苯并吡喃)嘧啶,并评估了它们的抗菌活性,显示出中等到高的有效性 (Murthy 等人,2012 年).

抗氧化剂和电化学性质

研究还探索了相关化合物的电化学性质和潜在的抗氧化活性。Wijtmans 等人(2004 年)对新型 2-氨基-4-(取代苯基)-6-(7''-甲氧基、3''、4''-二氢、2''、2''-二甲基-2h-苯并吡喃)嘧啶的合成和表征包括对其抗氧化特性的评估,结果表明一些合成的吡啶醇是报道过的最有效的酚类断链抗氧化剂 (Wijtmans 等人,2004 年).

对超分子聚集的见解

已经对噻唑并[3, 2-a]嘧啶的结构修饰及其对超分子聚集的影响进行了进一步研究。Nagarajaiah 等人(2014 年)提供了对这些化合物的构象特征和分子间相互作用模式的见解,强调了结构变异在影响其化学行为和潜在的生物活性方面的重要性 (Nagarajaiah 等人,2014 年).

作用机制

Target of Action

STK979071 is a derivative of pyrrolo[2,3-d]pyrimidine, which is a key fragment in selective CDK4/6 inhibitors . These inhibitors, such as Ribociclib and Palbociclib, are used in the treatment of estrogen receptor positive (ER+) breast cancer . Therefore, the primary targets of STK979071 are likely to be the cyclin-dependent kinases 4 and 6 (CDK4/6).

Mode of Action

These inhibitors typically work by binding to CDK4/6, preventing them from forming complexes with cyclin D1 and thereby halting the progression of the cell cycle from the G1 to the S phase .

Biochemical Pathways

The inhibition of CDK4/6 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This halts cell proliferation, leading to a decrease in the growth of ER+ breast cancer cells .

Result of Action

The primary result of STK979071’s action would be the inhibition of cell proliferation in ER+ breast cancer cells . This is due to the compound’s potential inhibitory effect on CDK4/6, which are crucial for cell cycle progression .

属性

IUPAC Name |

N-benzyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-21-17-14(18(25)22(2)19(21)26)11-15(23(17)9-10-27-3)16(24)20-12-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCAXANWCZKUMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CCOC)C(=O)NCC3=CC=CC=C3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2452051.png)

![2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452056.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2452059.png)

![N-(2,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2452061.png)

![Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate](/img/structure/B2452062.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2452065.png)

![Ethyl 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate hydrobromide](/img/structure/B2452067.png)

![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2452068.png)

![6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2452069.png)

![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)